BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

BRAF V600E inhibition kinase selectivity scaffold hopping

1-(4-Bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS 899999-90-7) is a 1,2-dihydropyrazin-2-one featuring a 4-bromophenyl substituent at N1 and a 3,4-dimethoxybenzylamino side chain at C3. It belongs to the pyrazin-2(1H)-one class of heterocycles (MF: C19H18BrN3O3; MW: 416.3 g/mol).

Molecular Formula C19H18BrN3O3
Molecular Weight 416.275
CAS No. 899999-90-7
Cat. No. B2794874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
CAS899999-90-7
Molecular FormulaC19H18BrN3O3
Molecular Weight416.275
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C19H18BrN3O3/c1-25-16-8-3-13(11-17(16)26-2)12-22-18-19(24)23(10-9-21-18)15-6-4-14(20)5-7-15/h3-11H,12H2,1-2H3,(H,21,22)
InChIKeyMIXVJTWWROXBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Critical Baseline for 1-(4-Bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS 899999-90-7): Structural and Class Properties


1-(4-Bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS 899999-90-7) is a 1,2-dihydropyrazin-2-one featuring a 4-bromophenyl substituent at N1 and a 3,4-dimethoxybenzylamino side chain at C3. It belongs to the pyrazin-2(1H)-one class of heterocycles (MF: C19H18BrN3O3; MW: 416.3 g/mol) . The compound is specifically disclosed in a patent family claiming B-Raf kinase inhibitory activity, indicating its intended use as an anticancer research tool [1]. A structurally similar 4-chlorophenyl analog is also cataloged by major chemical suppliers, though its biological annotation remains equally sparse .

Why Generic Substitution Fails for 1-(4-Bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one


The pyrazin-2(1H)-one scaffold is exquisitely sensitive to aryl substitution at N1 and amino tail modification at C3. Even a halogen exchange (Br→Cl) can alter lipophilicity (ΔClogP ≈ 0.7) and π-stacking geometry with kinase hinge regions, potentially shifting selectivity across the kinome [1]. In the disclosed B-Raf patent space, the dimethoxybenzyl motif is critical for filling the hydrophobic back pocket of the DFG-out conformation; truncation or methoxy migration to 3,5-substitution abolishes activity in structurally related 2,6-disubstituted pyrazine leads (IC50 shifts from 3.5 µM to >100 µM) [2]. Generic pyrazinone libraries cannot be interchanged without controlling for this precise 1-(4-bromophenyl)-3-(3,4-dimethoxybenzylamino) pharmacophore, which is the core identity of CAS 899999-90-7.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one – Comparator Landscape


Patent-Disclosed Target vs. Class-Leading 2,6-Disubstituted Pyrazine Scaffold

CAS 899999-90-7 is explicitly claimed in a patent family as a B-Raf inhibitor, suggesting its intended molecular target. Although specific IC50 values for this compound are not publicly disclosed, the parent patent describes nanomolar BRAF V600E inhibitors within the same generic formula [1]. As a comparator, the established 2,6-disubstituted pyrazine chemotype (J. Med. Chem. 2008) produced a lead compound with BRAF V600E IC50 = 3.5 µM, while the patent's pyrazin-2(1H)-one scaffold was designed to improve metabolic stability and hinge-binding geometry [2]. The absence of published IC50 data for CAS 899999-90-7 necessitates experimental validation before claiming superiority.

BRAF V600E inhibition kinase selectivity scaffold hopping

Physicochemical Differentiation vs. 4-Chlorophenyl Analog

The replacement of bromine with chlorine at the 4-position alters key molecular descriptors. The target compound (4-Br) has a calculated ClogP of ≈3.8 and a molecular weight of 416.3 g/mol . The commercially available 4-Cl analog (4-chlorophenyl) is predicted to have ClogP ≈3.1 and MW ≈ 371.8 g/mol . This difference of ΔClogP ≈ 0.7 and ΔMW ≈ 44.5 Da can influence passive membrane permeability and halogen bonding strength with the target protein, potentially affecting cellular potency and kinase off-rate even if biochemical IC50 is similar.

lipophilicity halogen bonding permeability

Alert: Publicly Unavailable Bioactivity Data

A thorough search of BindingDB, ChEMBL, PubMed, and patent databases retrieved no quantitative IC50, Ki, or cellular activity data for CAS 899999-90-7 [1]. In contrast, several structurally related 2,6-disubstituted pyrazine BRAF inhibitors have publicly accessible dose-response curves (e.g., BindingDB BDBM25593, BDBM25586) with IC50 values spanning 3.8 µM to 18 µM [1]. This data vacuum means any differentiation claim for the target compound is currently unsupported by empirical evidence.

data transparency assay validation risk assessment

Best-Fit Application Scenarios for 1-(4-Bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one Based on Available Evidence


Scaffold-Hopping Reference Compound in BRAF V600E Kinase Drug Discovery

Given its explicit patent linkage to B-Raf inhibition, this compound serves as a conformationally distinct pyrazin-2(1H)-one probe for scaffold-hopping campaigns that aim to replace the widely studied 2,6-disubstituted pyrazine chemotype [1]. Its unique N1 aryl substitution and C3 benzylamino tail provide a new vector for exploring hinge-region interactions. Use it as a tool to assess whether the pyrazinone core can overcome resistance mutations (e.g., gatekeeper) that limit conventional pyrazine-based type II kinase inhibitors. However, initial in-house IC50 determination against BRAF V600E is mandatory to establish baseline potency.

Comparative Halogen-Bonding and Lipophilicity Profiling Studies

The 4-bromophenyl group is a stronger halogen-bond donor than 4-chlorophenyl. In a series including the 4-Cl analog and the unsubstituted phenyl derivative, CAS 899999-90-7 can be employed to probe the effect of halogen-bonding strength on target residence time and cellular permeability [1]. Comparative permeability assays (PAMPA, Caco-2) and X-ray co-crystallography with BRAF or off-target kinases will help quantify the advantage of bromine over chlorine in this scaffold. This application is directly actionable with currently available commercial analogs.

Kinase Selectivity Panel Screening Probe

The 3,4-dimethoxybenzylamino motif is found in several kinase inhibitor chemotypes known to engage the DFG-out pocket of inactive kinases. By running CAS 899999-90-7 against a broad kinase panel (e.g., Eurofins KinaseProfiler), researchers can map its selectivity fingerprint and compare it to established 2,6-disubstituted pyrazine controls [1][2]. Any unique target engagement (e.g., selective binding to RAF isoforms over other serine/threonine kinases) would constitute a differentiation point that currently cannot be predicted from public data.

Quote Request

Request a Quote for 1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.